molecular formula C21H17ClN2O4 B2475889 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride CAS No. 2229310-84-1

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2475889
CAS No.: 2229310-84-1
M. Wt: 396.83
InChI Key: OKNMZLGYFHVSMF-UHFFFAOYSA-N
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Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is an Fmoc-protected amino acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 4 and an Fmoc-protected amine at position 3. The hydrochloride salt enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS). This compound enables the incorporation of pyridine moieties into peptides, which can influence conformational rigidity, aromatic interactions (e.g., π-π stacking), and biological activity .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4.ClH/c24-20(25)17-9-10-22-11-19(17)23-21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18;/h1-11,18H,12H2,(H,23,26)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNMZLGYFHVSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CN=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is a complex organic compound notable for its structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group, an amino functional group, and a pyridine moiety. These characteristics contribute to its potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

  • Molecular Formula : C25H23ClN2O4
  • Molecular Weight : 452.91 g/mol
  • CAS Number : 507472-28-8
  • Structural Features : The presence of the Fmoc group serves as a protecting group for the amino functionality, facilitating selective reactions in synthetic pathways.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components:

  • Pyridine Moiety : Compounds containing pyridine rings are often recognized for their ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate enzyme functions or act as inhibitors in biochemical pathways .
  • Fmoc Group : The Fmoc group is commonly used in peptide synthesis and can enhance the stability and solubility of compounds, potentially increasing their bioavailability.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound:

  • Enzyme Inhibition : Compounds with similar structures have shown significant inhibition rates against various enzymes. For instance, derivatives demonstrated inhibition rates ranging from 31% to 97% against specific targets such as COL1A1, indicating that modifications to the pyridine or carboxylic acid groups can enhance activity .
  • Binding Affinity Studies : Techniques like surface plasmon resonance and molecular docking have been suggested to assess the binding affinity of this compound to biological targets. These studies could elucidate its mechanism of action and inform therapeutic applications.

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications to the core structure can significantly impact biological activity:

ModificationEffect on Activity
Addition of alkyl groupsIncreased solubility and bioavailability
Alteration of carboxylic acid positionEnhanced enzyme inhibition rates
Substitution on the pyridine ringVariation in binding affinity to targets

Case Studies

  • Alzheimer's Disease Research : A study synthesized several fluorenyl derivatives, including those similar to our compound, which were evaluated for their potential neuroprotective properties. The findings suggested that structural modifications could lead to improved efficacy against neurodegenerative diseases .
  • Anti-Fibrotic Activity : Research on related compounds indicated promising anti-fibrotic effects, with some derivatives showing up to 81% inhibition in specific cellular models. This suggests that similar compounds may hold therapeutic potential in treating fibrosis-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, such as Fmoc protection, heterocyclic cores, or carboxylic acid functionalities. Their differences in ring systems, substituent positions, and molecular properties are critical for tailored applications.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid HCl C₂₀H₁₇ClN₂O₄* ~384.8 (estimated) Not provided Pyridine core, Fmoc-amine at position 3, carboxylic acid at position 4
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid HCl C₂₁H₂₃ClN₂O₄ 402.87 368866-09-5 Piperidine core, Fmoc-amine and carboxylic acid at position 4, saturated ring
2-({Fmoc}amino)-3-(pyridazin-4-yl)propanoic acid C₂₄H₂₀N₂O₄ 400.44 Not provided Pyridazine core, propanoic acid chain, Fmoc-amine at position 2
(S)-3-Fmoc-amino-1-(pent-4-en-1-yloxycarbonyl)pyrrolidine-3-carboxylic acid C₂₆H₂₈N₂O₆ 464.5 2760464-21-7 Pyrrolidine core, dual carbonyl groups, unsaturated side chain
2-(1-Fmoc-pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid HCl C₂₄H₂₃ClN₂O₄S Not provided Not provided Thiazole ring, methyl substituent, pyrrolidine-Fmoc linkage

*Estimated based on structural analogy to and .

Key Comparative Insights

Heterocyclic Core Differences: The pyridine core in the target compound is aromatic and planar, favoring rigid peptide backbones and π-π interactions. In contrast, the piperidine analog (CAS 368866-09-5) introduces a saturated six-membered ring, enhancing conformational flexibility .

Substituent Positioning :

  • The Fmoc-amine at position 3 in the target compound vs. position 4 in the piperidine analog alters steric hindrance and spatial orientation during peptide coupling .

Functional Group Variations :

  • The pyrrolidine derivative (CAS 2760464-21-7) includes a pentenyloxycarbonyl group, enabling click chemistry modifications (e.g., thiol-ene reactions) .
  • The thiazole -containing compound () introduces sulfur, which may enhance metal-binding or redox activity .

Solubility and Stability: Hydrochloride salts (target and piperidine analog) improve aqueous solubility, critical for SPPS. Non-salt forms (e.g., pyridazine derivative) may require organic solvents .

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